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molecular formula C8H8O4 B171651 4-Hydroxyphenylglyoxal hydrate CAS No. 197447-05-5

4-Hydroxyphenylglyoxal hydrate

Cat. No. B171651
M. Wt: 168.15 g/mol
InChI Key: IKKDQJGLFIXJKP-UHFFFAOYSA-N
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Patent
US04592857

Procedure details

In the same manner as above, selenium dioxide is reacted with 4-hydroxyacetophenone (VII) to obtain 4-hydroxyphenylglyoxal hydrate (VIII), which is reacted with diaminomaleonitrile (VI) to obtain a phenol derivative (IX), which is then reacted with a corresponding carboxylic acid chloride in the presence of pyridine to obtain the objective compound (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH3:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1)=[O:6]>>[OH2:2].[OH:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([CH:4]=[O:2])=[O:6])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=C(C=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04592857

Procedure details

In the same manner as above, selenium dioxide is reacted with 4-hydroxyacetophenone (VII) to obtain 4-hydroxyphenylglyoxal hydrate (VIII), which is reacted with diaminomaleonitrile (VI) to obtain a phenol derivative (IX), which is then reacted with a corresponding carboxylic acid chloride in the presence of pyridine to obtain the objective compound (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH3:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1)=[O:6]>>[OH2:2].[OH:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([CH:4]=[O:2])=[O:6])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=C(C=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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